molecular formula C20H24N6O B12239742 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine

Cat. No.: B12239742
M. Wt: 364.4 g/mol
InChI Key: JPZYSMJINURPKJ-UHFFFAOYSA-N
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Description

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine typically involves multiple steps:

  • Formation of the Triazolopyridazine Core: : The initial step involves the formation of the triazolopyridazine core. This can be achieved by reacting a suitable hydrazine derivative with a pyridazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

  • Introduction of the Piperidine Ring: : The next step involves the introduction of the piperidine ring. This can be done by reacting the triazolopyridazine intermediate with a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

  • Attachment of the Pyridine Ring: : The final step involves the attachment of the pyridine ring. This can be achieved by reacting the piperidine-triazolopyridazine intermediate with a pyridine derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the triazolopyridazine core. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo substitution reactions, especially at the pyridine ring. Common reagents for substitution include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazolopyridazine core is known to interact with kinase enzymes, inhibiting their activity and leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)benzene
  • 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)thiophene

Uniqueness

Compared to similar compounds, 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine exhibits unique properties due to the presence of the pyridine ring. This ring enhances its ability to interact with biological targets and improves its solubility in aqueous environments. Additionally, the tert-butyl group provides steric hindrance, increasing the compound’s stability and resistance to metabolic degradation.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C20H24N6O/c1-20(2,3)16-7-8-17-22-23-18(26(17)24-16)14-9-12-25(13-10-14)19(27)15-6-4-5-11-21-15/h4-8,11,14H,9-10,12-13H2,1-3H3

InChI Key

JPZYSMJINURPKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC=CC=N4)C=C1

Origin of Product

United States

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